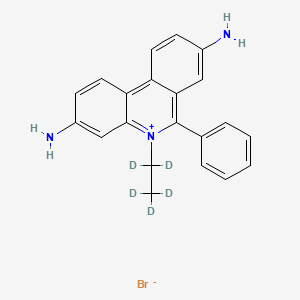

Ethidium-d5 Bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H20BrN3 |

|---|---|

Molecular Weight |

399.3 g/mol |

IUPAC Name |

5-(1,1,2,2,2-pentadeuterioethyl)-6-phenylphenanthridin-5-ium-3,8-diamine bromide |

InChI |

InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H/i1D3,2D2; |

InChI Key |

ZMMJGEGLRURXTF-LUIAAVAXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

What is Ethidium-d5 Bromide and its chemical structure?

For researchers, scientists, and professionals in drug development, understanding the tools of molecular biology is paramount. Ethidium-d5 Bromide is a specialized, deuterium-labeled variant of Ethidium Bromide (EtBr), a widely used fluorescent intercalating agent for nucleic acids. This guide provides a comprehensive overview of its chemical nature, properties, and applications, with a focus on the technical details relevant to a laboratory setting.

Chemical Structure and Properties

This compound is structurally identical to Ethidium Bromide, with the exception that the five hydrogen atoms on the ethyl group attached to the nitrogen at position 5 of the phenanthridinium ring system have been replaced with deuterium atoms. This isotopic labeling increases the molecular weight of the compound by approximately 5 daltons, making it distinguishable from its non-labeled counterpart by mass spectrometry.

The chemical structure of this compound is as follows:

IUPAC Name: 3,8-Diamino-5-(ethyl-d5)-6-phenylphenanthridinium bromide

Chemical Formula: C₂₁H₁₅D₅BrN₃

The core of the molecule is a planar heterocyclic system known as phenanthridine. This planarity allows it to intercalate between the stacked base pairs of double-stranded DNA and, to a lesser extent, RNA.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, with a comparison to standard Ethidium Bromide for reference.

| Property | This compound | Ethidium Bromide |

| Molecular Formula | C₂₁H₁₅D₅BrN₃ | C₂₁H₂₀BrN₃[1] |

| Molecular Weight | 399.34 g/mol | 394.31 g/mol [2] |

| CAS Number | Not available | 1239-45-8[3] |

| Appearance | Dark red to purple solid | Dark red to purple crystalline powder[1] |

| Purity | Typically >98% | ≥95% (HPLC) |

| Isotopic Enrichment | Typically ≥98% Deuterium | Not Applicable |

| Melting Point | Not available | 260-262 °C (decomposes) |

| Solubility | Soluble in water | Soluble in water (~40 g/L)[4] |

| UV Absorption Maxima | ~210 nm, 285 nm | 210 nm, 285 nm |

| Fluorescence Emission Maximum | ~605 nm (when bound to DNA) | ~605 nm (when bound to DNA) |

Applications in Research and Drug Development

The primary application of standard Ethidium Bromide is as a fluorescent stain for nucleic acids in agarose and polyacrylamide gel electrophoresis. When exposed to ultraviolet (UV) light, it fluoresces with an orange color, and its fluorescence is enhanced approximately 20-fold upon binding to DNA.

While this compound can be used for the same purpose, its deuterated nature makes it particularly valuable as an internal standard in quantitative analysis using mass spectrometry (MS). In pharmacokinetic studies of Ethidium Bromide or its derivatives, for instance, a known amount of the d5-labeled compound can be added to a biological sample. Because it is chemically identical to the non-labeled compound, it will behave similarly during sample extraction and analysis. However, due to its higher mass, it will produce a distinct signal in the mass spectrometer, allowing for precise quantification of the unlabeled analyte.

Experimental Protocols

The most common experimental procedure involving Ethidium Bromide is the staining of nucleic acids in agarose gels. The following is a detailed protocol for this application.

Protocol: Agarose Gel Electrophoresis with Ethidium Bromide Staining

1. Preparation of Agarose Gel (1% w/v)

-

Weigh 1.0 g of agarose powder and add it to a 250 mL Erlenmeyer flask.

-

Add 100 mL of 1x TAE (Tris-acetate-EDTA) or TBE (Tris-borate-EDTA) electrophoresis buffer to the flask.

-

Microwave the solution for 1-2 minutes, swirling occasionally, until the agarose is completely dissolved.

-

Allow the solution to cool to approximately 50-60°C.

-

Staining: Add 5 µL of a 10 mg/mL Ethidium Bromide stock solution to the molten agarose to a final concentration of 0.5 µg/mL. Swirl gently to mix.

-

Caution: Ethidium Bromide is a potent mutagen. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

-

Pour the molten agarose into a gel casting tray with the appropriate well comb in place.

-

Allow the gel to solidify at room temperature for 20-30 minutes.

2. Electrophoresis

-

Once solidified, place the gel in the electrophoresis tank and cover it with 1x running buffer.

-

Carefully remove the comb to expose the sample wells.

-

Load your DNA samples (mixed with loading dye) into the wells.

-

Connect the electrophoresis apparatus to a power supply and run the gel at an appropriate voltage (e.g., 80-120 V) until the loading dye has migrated a sufficient distance.

3. Visualization

-

After electrophoresis, carefully remove the gel from the tank.

-

Place the gel on a UV transilluminator.

-

Caution: UV radiation is harmful. Use a UV-protective face shield.

-

-

The DNA bands stained with Ethidium Bromide will fluoresce under UV light and can be visualized and documented using a gel imaging system.

Visualizing the Workflow

The following diagram illustrates the key steps in the agarose gel electrophoresis workflow.

Signaling Pathways and Logical Relationships

While Ethidium Bromide itself is not part of a signaling pathway, its mechanism of action is a logical relationship of binding to DNA, which can be visualized. The following diagram illustrates the principle of fluorescence upon intercalation.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethidium-d5 Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethidium-d5 Bromide is the deuterated analog of Ethidium Bromide (EtBr), a well-established intercalating agent and fluorescent dye.[1] For decades, Ethidium Bromide has been a cornerstone in molecular biology for the visualization of nucleic acids.[2] Its deuterated form, this compound, serves as a valuable tool in specific research applications, particularly in mass spectrometry-based assays where its distinct mass allows for its use as an internal standard. This guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and relevant scientific context for this compound, leveraging the extensive data available for its non-deuterated counterpart.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are fundamentally similar to those of Ethidium Bromide, with the primary distinction being its molecular weight due to the incorporation of five deuterium atoms. The properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | 3,8-Diamino-5-ethyl-6-(phenyl-d5)phenanthridin-5-ium bromide | N/A |

| Synonyms | Ethidium Bromide-d5, EtBr-d5 | [1] |

| Molecular Formula | C₂₁H₁₅D₅BrN₃ | [3][4] |

| Molecular Weight | 399.34 g/mol | Calculated |

| Appearance | Dark red to purple crystalline powder | |

| Melting Point | 260-262 °C (with decomposition) | |

| Physical State | Solid | |

| Storage Conditions | Room temperature, protected from light, in a tightly sealed container |

Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | ~40 g/L (at 25 °C) | |

| Ethanol | Slightly soluble | |

| DMSO | Slightly soluble | |

| Methanol | Slightly soluble | |

| Chloroform | Soluble |

Spectral Properties

The spectral characteristics of this compound are expected to be virtually identical to those of Ethidium Bromide.

| Spectral Property | Wavelength (nm) | Conditions | Reference(s) |

| UV Absorption Maxima (λmax) | 210, 285 | In aqueous solution | |

| Fluorescence Excitation Maximum (λex) | 480 | In water | |

| Fluorescence Emission Maximum (λem) | 605 | In water, bound to DNA |

Mechanism of Action: Nucleic Acid Intercalation

The primary mechanism of action for Ethidium Bromide, and by extension this compound, is its intercalation into the double helix of DNA and RNA. The planar phenanthridinium ring structure of the molecule inserts itself between adjacent base pairs. This intercalation causes a conformational change in the nucleic acid, unwinding the helix and increasing the separation between base pairs. Upon binding to nucleic acids, the fluorescence of Ethidium Bromide is enhanced approximately 20-fold, which is the basis for its utility as a nucleic acid stain.

Experimental Protocols

The following are detailed methodologies for common experiments involving Ethidium Bromide. These protocols are directly applicable to this compound due to their chemical equivalence in these applications.

Agarose Gel Electrophoresis Staining

This protocol describes the use of Ethidium Bromide for the visualization of DNA fragments separated by agarose gel electrophoresis.

Materials:

-

Agarose gel in electrophoresis buffer (e.g., TAE or TBE)

-

Ethidium Bromide stock solution (10 mg/mL in water)

-

Staining tray

-

UV transilluminator

-

Appropriate personal protective equipment (lab coat, nitrile gloves, UV-protective eyewear)

Procedure:

-

Post-Staining:

-

After electrophoresis, carefully transfer the agarose gel into a staining tray.

-

Prepare a staining solution of 0.5 µg/mL Ethidium Bromide in water or electrophoresis buffer. For example, add 5 µL of a 10 mg/mL stock solution to 100 mL of buffer.

-

Immerse the gel in the staining solution and incubate for 15-30 minutes at room temperature with gentle agitation.

-

(Optional) To reduce background fluorescence, destain the gel by incubating it in fresh water or buffer for 15-30 minutes.

-

-

In-Gel Staining:

-

Prepare the molten agarose solution for the gel.

-

Just before pouring the gel, add Ethidium Bromide to the molten agarose to a final concentration of 0.5 µg/mL. Swirl gently to mix.

-

Pour the gel and allow it to solidify.

-

Run the electrophoresis as usual. The Ethidium Bromide will migrate towards the cathode (negative electrode).

-

Visualization:

-

Place the stained gel on a UV transilluminator.

-

DNA bands will fluoresce as orange bands against a darker background.

-

Document the results using a gel documentation system.

Preparation of Ethidium Bromide Stock Solution

Materials:

-

Ethidium Bromide powder

-

Nuclease-free water

-

Fume hood

-

Appropriate personal protective equipment

Procedure:

-

Working in a chemical fume hood, weigh out the desired amount of Ethidium Bromide powder.

-

Dissolve the powder in nuclease-free water to a final concentration of 10 mg/mL.

-

Stir until fully dissolved. The solution will be a dark red color.

-

Store the stock solution in a light-blocking container at room temperature.

Mandatory Visualizations

Experimental Workflow for DNA Visualization

The following diagram illustrates the general workflow for using Ethidium Bromide (or its deuterated analog) to visualize DNA after agarose gel electrophoresis.

Logical Relationship of Intercalation and Fluorescence

This diagram illustrates the principle of fluorescence enhancement upon intercalation of Ethidium Bromide into DNA.

Safety and Handling

Ethidium Bromide is a potent mutagen and is considered a suspected carcinogen and teratogen. Therefore, it must be handled with extreme caution.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles when handling Ethidium Bromide in powder or solution form.

-

Engineering Controls: Work with Ethidium Bromide powder in a certified chemical fume hood to prevent inhalation.

-

Spill Cleanup: In case of a spill, decontaminate the area using a solution of sodium nitrite and hypophosphorous acid, or absorb the spill with appropriate materials and dispose of it as hazardous waste. Use a UV lamp to check for residual contamination.

-

Waste Disposal: All materials contaminated with Ethidium Bromide, including gels, solutions, and disposable labware, must be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

This compound, as the deuterated analog of Ethidium Bromide, possesses nearly identical physical, chemical, and spectral properties. Its primary application lies in its utility as a fluorescent stain for nucleic acids, with the added advantage of a distinct mass for specialized analytical techniques. The experimental protocols and safety precautions established for Ethidium Bromide are directly applicable to its deuterated form. This guide provides the foundational knowledge for the safe and effective use of this compound in a research setting.

References

An In-Depth Technical Guide to the Mechanism of Ethidium-d5 Bromide Intercalation with DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethidium bromide (EtBr) is a well-established intercalating agent widely utilized in molecular biology and as a model compound in the study of DNA-ligand interactions. This technical guide provides a comprehensive overview of the mechanism of action of its deuterated analogue, Ethidium-d5 Bromide (EtBr-d5), with a focus on its intercalation into the DNA double helix. While direct experimental data for the d5 variant is limited in publicly accessible literature, this guide extrapolates from the extensive knowledge of EtBr and incorporates theoretical considerations of deuterium isotope effects on its binding thermodynamics, kinetics, and spectroscopic properties. This document details the structural and energetic aspects of the intercalation process, presents quantitative data for the non-deuterated compound, and provides detailed experimental protocols for key analytical techniques. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of this interaction, which is crucial for the design and development of novel DNA-targeting therapeutics.

Introduction

The interaction of small molecules with DNA is a cornerstone of drug discovery, with many therapeutic agents targeting DNA to exert their biological effects. Intercalating agents, which insert themselves between the base pairs of the DNA double helix, are a significant class of such molecules. Ethidium bromide is a prototypical intercalating dye, and its interactions with DNA have been extensively studied for decades.[1][2] The deuteration of small molecules, such as in this compound, is a common strategy in drug development to modulate metabolic stability and pharmacokinetic properties. Understanding the potential impact of deuteration on the fundamental mechanism of DNA intercalation is therefore of considerable interest.

This guide will first elucidate the well-established mechanism of ethidium bromide intercalation, covering the structural rearrangements of both the DNA and the ligand, the driving forces of the interaction, and the significant fluorescence enhancement that accompanies binding. Subsequently, it will explore the potential effects of deuterium substitution on these processes.

The Core Mechanism of Intercalation

The binding of ethidium bromide to DNA is a multi-step process that culminates in the insertion of its planar phenanthridinium ring between adjacent base pairs of the DNA double helix.[2][3]

Initial Electrostatic Interaction and Groove Binding

The initial interaction between the cationic ethidium molecule and the anionic phosphate backbone of DNA is primarily electrostatic. This is followed by a transient binding in the minor groove of the DNA.[2]

Intercalation: The "Unwinding and Lengthening" Model

The hallmark of ethidium bromide's interaction is the intercalation event itself. This process involves a significant conformational change in the DNA structure:

-

Unwinding: The DNA helix must locally unwind to create a space for the ethidium molecule to insert itself. This unwinding angle has been determined to be approximately 26 degrees.

-

Lengthening: The insertion of the ~0.34 nm thick ethidium molecule increases the distance between the adjacent base pairs, leading to a local lengthening of the DNA helix.

The phenanthridinium ring of ethidium stacks between the base pairs, stabilized by van der Waals forces and hydrophobic interactions. The phenyl and ethyl groups of the ethidium molecule are positioned in the major groove of the DNA.

Fluorescence Enhancement

In aqueous solution, ethidium bromide exhibits weak fluorescence. However, upon intercalation into the hydrophobic environment between the DNA base pairs, its fluorescence quantum yield increases dramatically, by a factor of approximately 20-25. This is attributed to the protection of the excited state of the ethidium molecule from quenching by water molecules.

Quantitative Data for Ethidium Bromide-DNA Intercalation

The following tables summarize key quantitative data for the interaction of non-deuterated ethidium bromide with DNA, compiled from various studies. These values can serve as a baseline for understanding the potential impact of deuteration.

Table 1: Thermodynamic Parameters for Ethidium Bromide-DNA Interaction

| Parameter | Value | Conditions | Reference |

| Binding Constant (K) | 1.0 - 7.0 x 10^6 M⁻¹ | Varies with ionic strength and DNA sequence | |

| Dissociation Constant (Kd) | ~0.14 - 1.0 µM | Varies with ionic strength and DNA sequence | |

| Enthalpy (ΔH) | -6.5 to -9.5 kcal/mol | Calorimetric measurements | |

| Entropy (ΔS) | Favorable, contributes to binding | Calorimetric measurements | |

| Binding Site Size | 2-4 base pairs | One EtBr molecule per 2-4 base pairs |

Table 2: Kinetic Parameters for Ethidium Bromide-DNA Interaction

| Parameter | Value | Method | Reference |

| Association Rate Constant (kon) | 1-3 x 10^7 M⁻¹s⁻¹ | Temperature-jump, stopped-flow | |

| Dissociation Rate Constant (koff) | 1 - 20 s⁻¹ | Temperature-jump, stopped-flow |

Potential Effects of Deuteration: The Case of this compound

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If any C-H bond breaking is involved in the rate-determining step of a process, deuteration will slow down the reaction rate. While the primary binding event is non-covalent, subtle conformational rearrangements might be affected.

-

Thermodynamic Effects: Deuteration can slightly alter the van der Waals interactions and the molecule's vibrational modes, which could lead to small changes in the binding enthalpy and entropy.

-

Spectroscopic Properties: A study on the effect of deuterium oxide (D₂O) as a solvent showed an increase in both the fluorescence lifetime and intensity of DNA-bound ethidium bromide. This is attributed to the reduced efficiency of vibrational quenching of the excited state by the heavier deuterium atoms. It is plausible that direct deuteration of the ethidium bromide molecule would have a similar, and perhaps more pronounced, effect on its photophysical properties. This could lead to enhanced fluorescence quantum yield and a longer fluorescence lifetime for this compound upon DNA intercalation.

Experimental Protocols

The following are detailed methodologies for two key experiments used to characterize the interaction of intercalating agents with DNA.

Fluorescence Titration Spectroscopy

This technique is used to determine the binding constant (K) and binding stoichiometry (n) of a fluorescent ligand to DNA.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA in the same buffer and determine its concentration accurately by measuring the absorbance at 260 nm (A260).

-

Prepare a series of DNA solutions of varying concentrations by diluting the stock solution with the buffer.

-

-

Fluorescence Measurements:

-

Set the excitation and emission wavelengths on the spectrofluorometer appropriate for this compound (for EtBr, excitation is typically around 525 nm and emission is measured around 600 nm).

-

To a cuvette containing a fixed concentration of this compound, add successive aliquots of the DNA solution.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

-

Record the fluorescence intensity.

-

-

Data Analysis:

-

Correct the fluorescence data for the dilution effect.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Analyze the binding isotherm using appropriate models, such as the Scatchard plot or non-linear regression fitting to a binding equation, to determine the binding constant (K) and the number of binding sites (n).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, K, and n) in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound and a solution of DNA in the same, extensively dialyzed buffer to minimize heats of dilution.

-

Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.

-

Accurately determine the concentrations of both the ligand and the DNA.

-

-

ITC Experiment:

-

Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, the injection volume, and the spacing between injections.

-

Perform a series of injections of the ligand into the DNA solution. The instrument will measure the heat evolved or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry of binding (n). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTlnK.

-

Visualizations

Signaling Pathway of Intercalation

Caption: Mechanism of this compound Intercalation with DNA.

Experimental Workflow for Fluorescence Titration

Caption: Experimental Workflow for Fluorescence Titration.

Conclusion

The intercalation of ethidium bromide with DNA is a well-characterized process that serves as a fundamental model for understanding DNA-ligand interactions. While specific experimental data for this compound is currently lacking in the literature, this guide provides a robust framework for understanding its mechanism of action. By combining the extensive knowledge of the non-deuterated compound with the principles of deuterium isotope effects, researchers can anticipate the likely consequences of deuteration on the binding thermodynamics, kinetics, and spectroscopic properties. The detailed experimental protocols provided herein offer a practical guide for the characterization of this compound and other DNA-intercalating agents. Further experimental studies on deuterated ethidium bromide analogues are warranted to validate these predictions and to further refine our understanding of the subtle yet significant role of isotopic substitution in molecular recognition.

References

- 1. Protocol for high-sensitivity/long linear-range spectrofluorimetric DNA quantification using ethidium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

The Impact of Deuteration on the Fluorescence Properties of Ethidium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescence properties of Ethidium-d5 Bromide, a deuterated analog of the widely used nucleic acid intercalator, Ethidium Bromide (EtBr). Due to a scarcity of direct experimental data for the deuterated form, this guide presents a comprehensive overview of the well-documented fluorescence characteristics of Ethidium Bromide and elucidates the expected modifications to these properties resulting from isotopic substitution. This information is critical for researchers employing this compound in sensitive fluorescence-based assays and for professionals in drug development exploring the interactions of small molecules with nucleic acids.

Core Fluorescence Properties of Ethidium Bromide

Ethidium Bromide is a phenanthridine-based fluorescent dye that has been a cornerstone of molecular biology for decades. Its fluorescence is significantly enhanced upon intercalation into the hydrophobic environment between the base pairs of double-stranded DNA (dsDNA) and, to a lesser extent, RNA.[1][2][3] This property makes it an invaluable tool for the visualization and quantification of nucleic acids.

The core fluorescence properties of the non-deuterated Ethidium Bromide are summarized in the tables below. These values serve as a baseline for understanding the behavior of its deuterated counterpart.

Table 1: Spectral Characteristics of Ethidium Bromide

| Property | Free in Aqueous Solution | Intercalated in dsDNA |

| Excitation Maximum (λex) | 285 nm, 480 nm[1][4] | ~520 nm |

| Emission Maximum (λem) | ~605 nm | ~600-605 nm |

Table 2: Quantum Yield and Fluorescence Lifetime of Ethidium Bromide

| Property | Free in Aqueous Solution | Intercalated in dsDNA |

| Fluorescence Quantum Yield (Φf) | Low | Significantly Increased (~20-25 fold enhancement) |

| Fluorescence Lifetime (τ) | ~1.8 ns | ~22 ns |

The Deuterium Isotope Effect on Ethidium Bromide's Fluorescence

The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can subtly but significantly alter the photophysical properties of a fluorophore. In the case of this compound, where the five protons of the phenyl ring are replaced with deuterium, and more critically, as studied by Olmsted & Kearns (1977), when the amino protons are deuterated, a notable impact on its fluorescence is observed.

The primary mechanism for the low fluorescence quantum yield of free Ethidium Bromide in aqueous solution is attributed to excited-state proton transfer from its amino groups to the solvent. Deuteration of these amino groups reduces the efficiency of this non-radiative decay pathway, leading to an enhancement of fluorescence.

Key effects of deuteration on the fluorescence properties of Ethidium Bromide include:

-

Increased Fluorescence Lifetime: The fluorescence lifetime (τ) of the deuterated form is substantially longer than that of the protonated form, particularly in the free state in solution. This is a direct consequence of the reduced rate of non-radiative decay processes.

-

Enhanced Fluorescence Intensity: As a result of the increased lifetime and reduced non-radiative decay, the fluorescence quantum yield (Φf), and therefore the fluorescence intensity, is expected to be higher for the deuterated analog.

Table 3: Comparison of Fluorescence Lifetimes (τ) for Protonated and Deuterated Ethidium Bromide (Amino Protons)

| Solvent | τ (protonated) (ns) | τ (deuterated) (ns) |

| H₂O | 1.8 | ~6.3 (in D₂O) |

| Methanol | 4.5 | 7.8 |

| Ethanol | 5.5 | 9.0 |

Data extracted from Olmsted & Kearns, Biochemistry, 1977, 16 (16), pp 3647–3654.

Experimental Protocols

The characterization of the fluorescence properties of this compound follows standard spectrofluorometric procedures. Below are detailed methodologies for key experiments.

Determination of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum fluorescence excitation and emission.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

This compound stock solution (concentration determined by UV-Vis spectrophotometry)

-

Buffer solution (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

dsDNA stock solution (e.g., calf thymus DNA)

Procedure:

-

Prepare a dilute solution of this compound in the buffer.

-

Emission Spectrum: a. Set the excitation wavelength to a known absorbance maximum (e.g., 480 nm). b. Scan a range of emission wavelengths (e.g., 500 nm to 700 nm). c. The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

Excitation Spectrum: a. Set the emission wavelength to the determined emission maximum. b. Scan a range of excitation wavelengths (e.g., 300 nm to 580 nm). c. The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum (λex).

-

To determine the spectra of the DNA-bound form, repeat the measurements with a solution containing this compound and a saturating concentration of dsDNA.

Measurement of Fluorescence Quantum Yield

Objective: To determine the efficiency of the fluorescence process.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quantum yield standard with a known Φf in the same spectral region (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

This compound solution

-

Solvent matching that of the standard

Procedure:

-

Prepare a series of dilute solutions of both the sample (this compound) and the standard, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to their respective quantum yields.

-

Calculate the quantum yield of the sample using the following equation: Φf_sample = Φf_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where 'n' is the refractive index of the solvent.

Determination of Fluorescence Lifetime

Objective: To measure the average time the molecule spends in the excited state.

Materials:

-

Time-Correlated Single Photon Counting (TCSPC) instrument or a phase-modulation fluorometer.

-

Pulsed light source (e.g., laser diode or LED) with a wavelength suitable for exciting the sample.

-

This compound solution (with and without dsDNA).

Procedure:

-

The sample is excited by a short pulse of light.

-

The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.

-

A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.

-

This decay curve is then fitted to an exponential decay model to extract the fluorescence lifetime (τ). For a heterogeneous sample (e.g., a mixture of free and bound dye), a multi-exponential decay model may be required.

Visualizations

The following diagrams illustrate key concepts and workflows related to the fluorescence of Ethidium Bromide.

Caption: Experimental workflow for characterizing fluorescence properties.

Caption: Mechanism of fluorescence enhancement upon DNA intercalation.

References

- 1. Mechanism of ethidium bromide fluorescence enhancement on binding to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethidium bromide - Wikipedia [en.wikipedia.org]

Deuterium-Labeled Ethidium Bromide: An In-Depth Technical Guide for Advanced Nucleic Acid Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, core principles, and applications of deuterium-labeled ethidium bromide in nucleic acid research. Ethidium bromide (EtBr) is a well-established intercalating agent and fluorescent tag for nucleic acids. The strategic replacement of hydrogen atoms with deuterium in the EtBr molecule offers significant advantages in certain experimental contexts, primarily through the enhancement of its photophysical properties. This guide details the underlying mechanism of this enhancement, provides experimental protocols for its use, and presents quantitative data to facilitate its application in research and drug development.

Core Principles: The Deuterium Isotope Effect on Ethidium Bromide Fluorescence

Ethidium bromide's fluorescence is significantly quenched in aqueous solutions. This quenching is primarily due to excited-state proton transfer from the ethidium bromide molecule to surrounding water molecules. By replacing the hydrogen atoms on the exocyclic amino groups of ethidium bromide with deuterium, a heavier and more stable isotope, the rate of this non-radiative decay pathway is reduced. This phenomenon, known as the kinetic isotope effect, leads to a notable increase in both the fluorescence quantum yield and the fluorescence lifetime of the deuterated molecule.[1][2]

This enhanced fluorescence provides a more robust and sensitive signal in nucleic acid studies, which can be particularly advantageous in applications requiring high signal-to-noise ratios or precise measurements of binding events.

Quantitative Data: Photophysical Properties of Ethidium Bromide and its Deuterated Analog

The following table summarizes the key photophysical properties of standard ethidium bromide and its deuterated form, highlighting the impact of deuterium labeling on its fluorescence characteristics.

| Property | Ethidium Bromide (in H₂O) | Deuterium-Labeled Ethidium Bromide (in D₂O) | Fold Increase |

| Fluorescence Lifetime (τ) | ~1.7 ns[2] | ~6.0 ns[2] | ~3.5 |

| Relative Fluorescence Intensity | 1.0 | ~3.5 | ~3.5 |

Note: Data is based on studies using D₂O as the solvent to simulate the effect of deuteration on the ethidium bromide molecule itself. The values can vary depending on the specific nucleic acid sequence and experimental conditions.

Experimental Protocols

Synthesis of Deuterium-Labeled Ethidium Bromide

While a specific, detailed, and publicly available protocol for the synthesis of deuterium-labeled ethidium bromide (e.g., 3,8-diamino-5-ethyl-6-phenylphenanthridinium-d5 bromide) is not readily found in the reviewed literature, the general approach involves isotopic exchange reactions. A plausible synthetic route would involve the following conceptual steps:

-

Protection of Reactive Sites: The amino groups of a suitable precursor to ethidium bromide would first be protected to prevent unwanted side reactions.

-

Deuterium Exchange: The protected precursor would then be subjected to a deuterium exchange reaction. This could be achieved by treatment with a deuterated acid (e.g., D₂SO₄) in a deuterated solvent (e.g., D₂O) under elevated temperatures to facilitate the exchange of aromatic protons with deuterium.

-

Quaternization: The ethyl group is introduced at the N5 position through reaction with a deuterated ethylating agent (e.g., ethyl-d5 iodide).

-

Deprotection: The protecting groups on the amino functions are removed to yield the final deuterium-labeled ethidium bromide.

-

Purification: The final product would be purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Note: The synthesis of isotopically labeled compounds is a complex process that requires expertise in organic synthesis and handling of specialized reagents.

Agarose Gel Electrophoresis with Deuterium-Labeled Ethidium Bromide

The enhanced fluorescence of deuterium-labeled EtBr can improve the sensitivity of DNA visualization in agarose gels.

Materials:

-

Deuterium-labeled Ethidium Bromide stock solution (10 mg/mL)

-

Agarose

-

1x TAE or TBE buffer

-

DNA samples

-

DNA loading dye

-

UV transilluminator

-

Gel documentation system

Procedure:

-

Prepare Agarose Gel:

-

Weigh out the appropriate amount of agarose to achieve the desired gel concentration (e.g., 1 g of agarose for a 1% 100 mL gel).

-

Add the agarose to the appropriate volume of 1x TAE or TBE buffer in a flask.

-

Microwave the solution until the agarose is completely dissolved.

-

Allow the solution to cool to approximately 50-60°C.

-

-

Add Deuterium-Labeled Ethidium Bromide:

-

Add the deuterium-labeled ethidium bromide stock solution to the molten agarose to a final concentration of 0.5 µg/mL.

-

Swirl the flask gently to mix.

-

-

Cast the Gel:

-

Pour the agarose solution into a gel casting tray with a comb in place.

-

Allow the gel to solidify at room temperature.

-

-

Run the Gel:

-

Once solidified, place the gel in an electrophoresis tank and cover it with 1x TAE or TBE buffer (containing 0.5 µg/mL deuterium-labeled EtBr).

-

Mix DNA samples with loading dye and load them into the wells of the gel.

-

Run the gel at an appropriate voltage until the dye front has migrated a sufficient distance.

-

-

Visualize DNA:

-

Carefully remove the gel from the electrophoresis tank.

-

Place the gel on a UV transilluminator to visualize the DNA bands.

-

Capture the image using a gel documentation system.

-

Fluorescence Quenching Assay for DNA Binding Analysis

This assay is used to determine the binding affinity of a compound (e.g., a potential drug candidate) to DNA by measuring the displacement of deuterium-labeled ethidium bromide. The enhanced signal of the deuterated probe can provide a wider dynamic range for the assay.

Materials:

-

Deuterium-labeled Ethidium Bromide

-

Calf thymus DNA (or other target nucleic acid)

-

Compound of interest (ligand)

-

Assay buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a DNA-Probe Complex:

-

Prepare a solution of DNA in the assay buffer.

-

Add deuterium-labeled ethidium bromide to the DNA solution at a concentration that gives a strong and stable fluorescence signal. Allow the mixture to incubate to ensure complete binding.

-

-

Titration with the Ligand:

-

Aliquot the DNA-probe complex solution into a series of cuvettes or wells of a microplate.

-

Add increasing concentrations of the compound of interest to the aliquots.

-

Incubate the mixtures for a set period to allow for competitive binding to reach equilibrium.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each sample using a fluorometer. Set the excitation and emission wavelengths appropriate for the deuterium-labeled ethidium bromide-DNA complex.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the ligand concentration.

-

The decrease in fluorescence indicates the displacement of the deuterated probe by the ligand.

-

The data can be fitted to a suitable binding model (e.g., the Stern-Volmer equation) to calculate the binding constant (Ksv) and the binding affinity (Ka) of the ligand for the DNA.

-

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the application of deuterium-labeled ethidium bromide.

Applications in Drug Development

The enhanced photophysical properties of deuterium-labeled ethidium bromide make it a valuable tool in drug discovery and development for:

-

High-Throughput Screening (HTS): The brighter signal allows for more sensitive and reliable screening of large compound libraries for DNA-binding activity.

-

Mechanism of Action Studies: Elucidating the binding mode of novel drug candidates by accurately quantifying their ability to displace the deuterated probe.

-

Binding Kinetics: The improved signal-to-noise ratio can facilitate more precise measurements of the on- and off-rates of drug-DNA interactions.

Conclusion

Deuterium-labeled ethidium bromide represents a refinement of a classic molecular biology tool. By leveraging the kinetic isotope effect, this labeled compound offers enhanced fluorescence properties that can significantly improve the sensitivity, accuracy, and dynamic range of various nucleic acid studies. For researchers and drug development professionals, the adoption of deuterium-labeled ethidium bromide can lead to more robust and informative experimental outcomes, particularly in applications requiring high-precision fluorescence measurements.

References

Ethidium Bromide: A Technical Guide to its Spectral Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethidium bromide (EtBr) is a widely utilized intercalating agent and fluorescent tag in molecular biology and drug development for the visualization of nucleic acids. Its fluorescence intensity increases significantly upon binding to double-stranded DNA, making it an invaluable tool for qualitative and quantitative analysis. This technical guide provides an in-depth overview of the absorption and emission spectra of ethidium bromide, along with detailed experimental protocols for its spectral analysis.

Spectral Properties of Ethidium Bromide

The photophysical properties of ethidium bromide are characterized by its absorption of ultraviolet (UV) and visible light and subsequent emission of orange-red fluorescence. These properties are highly dependent on the solvent environment and whether the molecule is in a free or DNA-bound state.

Quantitative Spectral Data

The following table summarizes the key absorption and emission maxima for ethidium bromide under various conditions.

| Condition | Absorption Maximum (λ_abs) (nm) | Emission Maximum (λ_em) (nm) | Reference |

| Free in Aqueous Solution | 210, 285 | 605 | [1] |

| 300, 520 | 590 | [2] | |

| 301 | 603 | [3] | |

| 480 (in water) | - | [4] | |

| DNA-Bound | 270 | 605 | [5] |

| 526 | 605 (aqueous) | ||

| 524 | 615 | ||

| - | ~600 | ||

| Solvent Effects on Absorption | 515 (glycerol), 520 (methanol), 520 (acetone), 532 (ethanol), 535 (DMSO), 540 (pyridine) | - |

Experimental Protocols

Accurate determination of the absorption and emission spectra of ethidium bromide is crucial for its effective use in research. Below are detailed methodologies for these key experiments.

Measurement of Absorption Spectrum

The absorption spectrum of ethidium bromide can be determined using a UV-Visible spectrophotometer.

Materials:

-

Ethidium bromide stock solution (e.g., 10 mg/mL in water)

-

Appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM NaCl)

-

Quartz cuvettes

-

UV-Visible spectrophotometer

Protocol:

-

Prepare a working solution of ethidium bromide by diluting the stock solution in the desired buffer to a final concentration suitable for spectrophotometric analysis (e.g., 1-10 µg/mL).

-

Blank the spectrophotometer using the same buffer that was used to dilute the ethidium bromide.

-

Fill a quartz cuvette with the ethidium bromide working solution.

-

Scan a range of wavelengths (e.g., 200-700 nm) to record the absorbance.

-

Identify the wavelengths at which maximum absorbance occurs (λ_abs).

Measurement of Emission Spectrum (Fluorescence Spectroscopy)

The emission spectrum of ethidium bromide is measured using a spectrofluorometer.

Materials:

-

Ethidium bromide working solution

-

Calf thymus DNA (ct-DNA) solution (optional, for measuring bound spectrum)

-

Appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM NaCl)

-

Fluorescence cuvettes

-

Spectrofluorometer

Protocol:

-

Prepare the sample by adding the ethidium bromide working solution to a fluorescence cuvette containing the buffer. For the DNA-bound spectrum, titrate the ethidium bromide solution with increasing concentrations of ct-DNA.

-

Set the excitation wavelength (λ_ex) on the spectrofluorometer. This is typically set at one of the absorption maxima of ethidium bromide (e.g., 285 nm, 300 nm, or in the visible range around 520 nm).

-

Scan a range of emission wavelengths (e.g., 500-700 nm) to record the fluorescence intensity.

-

Identify the wavelength at which the maximum fluorescence emission occurs (λ_em).

-

Correct for background fluorescence by subtracting the spectrum of the buffer alone.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the absorption and emission spectra of a fluorescent compound like ethidium bromide.

Caption: Workflow for determining absorption and emission spectra.

Conclusion

This technical guide provides essential information on the spectral properties of ethidium bromide and standardized protocols for their measurement. A thorough understanding of its absorption and emission characteristics is fundamental for the successful application of ethidium bromide in various research and development settings, from nucleic acid quantification to the study of drug-DNA interactions. While specific data for Ethidium-d5 Bromide remains elusive in the reviewed literature, the methodologies presented here serve as a robust foundation for its characterization.

References

An In-depth Technical Guide to Ethidium Bromide and Its Deuterated Analog, Ethidium-d5 Bromide

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Ethidium Bromide is a cationic, fluorescent intercalating agent that binds to double-stranded DNA and, to a lesser extent, RNA.[1][2] Its deuterated counterpart, Ethidium-d5 Bromide, is structurally identical except for the substitution of the five hydrogen atoms on its phenyl ring with deuterium atoms.

Table 1: Chemical and Physical Properties of Ethidium Bromide and this compound

| Property | Ethidium Bromide | This compound (phenyl-d5) |

| Chemical Formula | C₂₁H₂₀BrN₃[2] | C₂₁H₁₅D₅BrN₃ |

| Molecular Weight | 394.31 g/mol [3] | 399.34 g/mol |

| CAS Number | 1239-45-8[2] | Not available |

| Appearance | Dark red to purple crystalline powder | Data not available |

| Melting Point | 260-262 °C (with decomposition) | Data not available |

| Solubility | Soluble in water (approx. 40 g/L) | Expected to be similar to Ethidium Bromide |

Spectral Properties

The fluorescence of Ethidium Bromide is significantly enhanced upon intercalation into the hydrophobic environment between the base pairs of nucleic acids. This enhancement is attributed to the exclusion of water molecules, which are efficient quenchers of fluorescence.

Table 2: Spectral Properties of Ethidium Bromide and this compound

| Property | Ethidium Bromide | This compound (phenyl-d5) |

| Absorption Maxima (λabs) | In aqueous solution: 210 nm and 285 nm | Expected to be very similar to Ethidium Bromide, with potential minor shifts. |

| Emission Maximum (λem) | 605 nm (when intercalated with DNA) | Expected to be very similar to Ethidium Bromide, with potential minor shifts. |

| Fluorescence Quantum Yield (ΦF) | In water: ~0.01; Intercalated in DNA: ~0.15-0.25 | Theoretically, deuteration of the phenyl ring may lead to a slight increase in the fluorescence quantum yield due to a decrease in non-radiative decay pathways. However, specific experimental data is not available. |

| Fluorescence Lifetime (τ) | Free in solution: ~1.8 ns; Intercalated in DNA: ~20-25 ns | Deuteration can sometimes lead to a slight increase in fluorescence lifetime. Specific data for this compound is not available. |

DNA Intercalation and Binding Affinity

Ethidium Bromide intercalates between the base pairs of double-stranded DNA, causing a local unwinding of the helix. This interaction is the basis for its use in visualizing DNA in applications like agarose gel electrophoresis.

Table 3: DNA Binding Parameters of Ethidium Bromide and this compound

| Parameter | Ethidium Bromide | This compound (phenyl-d5) |

| Binding Affinity (Ka) | Reported values vary, typically in the range of 10⁵ to 10⁷ M⁻¹ | The kinetic isotope effect (KIE) due to deuteration of the phenyl ring is expected to have a minimal impact on the thermodynamic binding affinity, as the C-H bonds on the phenyl group are not directly involved in the primary intercalation event. However, subtle secondary isotope effects on van der Waals interactions or solvation cannot be ruled out. No experimental data is available. |

| Binding Stoichiometry | Approximately one EtBr molecule per 2-5 base pairs of DNA | Expected to be identical to Ethidium Bromide. |

Experimental Protocols

General Protocol for DNA Staining with Ethidium Bromide in Agarose Gel Electrophoresis

This protocol outlines the standard procedure for visualizing DNA fragments separated by agarose gel electrophoresis using Ethidium Bromide.

-

Preparation of Ethidium Bromide Stock Solution:

-

Dissolve Ethidium Bromide powder in deionized water to a final concentration of 10 mg/mL.

-

Store the stock solution in a light-protected container at 4°C.

-

-

In-Gel Staining:

-

Prepare the desired concentration of agarose gel in 1X electrophoresis buffer (e.g., TAE or TBE).

-

After the molten agarose has cooled to approximately 50-60°C, add Ethidium Bromide stock solution to a final concentration of 0.5 µg/mL.

-

Swirl the flask gently to mix, avoiding the introduction of air bubbles.

-

Cast the gel and allow it to solidify.

-

Load DNA samples mixed with loading dye and run the electrophoresis.

-

-

Post-Staining:

-

Run the agarose gel electrophoresis with DNA samples in a buffer without Ethidium Bromide.

-

After electrophoresis, immerse the gel in a staining solution containing 0.5 µg/mL Ethidium Bromide in 1X electrophoresis buffer or water.

-

Stain for 15-30 minutes with gentle agitation.

-

(Optional) Destain the gel in water for 15-30 minutes to reduce background fluorescence.

-

-

Visualization:

-

Place the stained gel on a UV transilluminator.

-

Visualize the DNA bands, which will fluoresce orange.

-

Capture an image using a gel documentation system.

-

Note: Due to the lack of specific experimental data for this compound, a detailed comparative protocol cannot be provided. Theoretically, the same protocol could be followed, with the expectation of very similar staining performance. Any subtle differences in fluorescence intensity would require quantitative analysis.

Visualizations

Chemical Structures

Caption: Chemical structures of Ethidium Bromide and this compound.

DNA Intercalation Mechanism

Caption: Simplified signaling pathway of Ethidium Bromide DNA intercalation.

Experimental Workflow for Comparative Analysis

Caption: Logical workflow for a comparative study of the two compounds.

Discussion of Isotopic Effects

The primary difference between Ethidium Bromide and this compound is the increased mass due to the five deuterium atoms on the phenyl ring. This substitution can potentially lead to several subtle effects:

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. While the phenyl ring is not directly involved in the intercalation process, which is primarily driven by stacking interactions and electrostatic forces, deuteration could have a minor secondary kinetic isotope effect on the dynamics of the molecule, potentially affecting the rates of association and dissociation with DNA. However, a significant impact on the equilibrium binding constant is not expected.

-

Fluorescence Properties: Deuteration of aromatic rings can sometimes lead to a slight increase in fluorescence quantum yield and lifetime. This is because the higher vibrational energy of C-H bonds compared to C-D bonds can provide a more efficient pathway for non-radiative decay of the excited state. By replacing C-H with C-D bonds, this non-radiative pathway can be partially suppressed, leading to a higher probability of radiative decay (fluorescence). However, the magnitude of this effect can vary depending on the specific molecule and its environment. Without experimental data for this compound, this remains a theoretical consideration.

Conclusion

Ethidium Bromide is a well-characterized and indispensable tool in molecular biology. Its deuterated analog, this compound, offers a potential tool for specialized research applications, such as studies involving neutron scattering or mass spectrometry-based assays where the mass difference is advantageous. While the core DNA intercalation and fluorescence properties are expected to be very similar to the non-deuterated form, subtle differences arising from isotopic effects may exist. This guide has summarized the extensive knowledge available for Ethidium Bromide and provided a theoretical framework for understanding the potential properties of this compound. Further experimental investigation is required to quantitatively determine the specific characteristics of the deuterated compound and to fully elucidate the impact of deuteration on its interaction with nucleic acids.

References

- 1. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethidium bromide - Wikipedia [en.wikipedia.org]

- 3. Ethidium bromide - CAS-Number 1239-45-8 - Order from Chemodex [chemodex.com]

Applications of Stable Isotope-Labeled DNA Intercalators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, application, and analysis of stable isotope-labeled DNA intercalators. These powerful tools offer enhanced precision and novel insights in quantitative analysis, mechanistic studies of drug-DNA interactions, and pharmacokinetic tracing. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation strategies for researchers in drug discovery and molecular biology.

Introduction to DNA Intercalators and Stable Isotope Labeling

DNA intercalators are molecules, often planar and aromatic, that insert themselves between the base pairs of a DNA double helix. This mode of binding can significantly alter the structure and function of DNA, making many intercalators potent anti-cancer agents.[1] The study of their interaction with DNA is crucial for understanding their mechanism of action and for the development of new therapeutics.

Stable isotope labeling involves the substitution of an atom in a molecule with its non-radioactive ("stable") isotope. Common stable isotopes used in biological research include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[2] Unlike their radioactive counterparts, stable isotopes do not decay, making them safe to handle and suitable for a wider range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] When incorporated into DNA intercalators, these isotopes act as sensitive probes to elucidate binding thermodynamics, kinetics, and in vivo fate.

Synthesis of Stable Isotope-Labeled DNA Intercalators

The synthesis of stable isotope-labeled DNA intercalators is a critical first step for their application. While commercially available options for some labeled intercalators, such as doxorubicin, exist, custom synthesis is often required for novel compounds or specific labeling patterns.

Commercially Available Labeled Intercalators

A limited number of stable isotope-labeled DNA intercalators are commercially available. For instance, Doxorubicin-13C,D3 is available from various suppliers.[3][4] The availability of such standards is crucial for quantitative studies, serving as internal standards in mass spectrometry-based assays.

General Synthetic Strategies

The introduction of a stable isotope can be achieved through various synthetic routes. One common approach involves using a commercially available labeled precursor in the synthesis pathway. For example, the synthesis of a radiolabeled version of the intercalator ethidium bromide ([¹⁴C]-ethidium bromide) has been reported, and a similar strategy could be adapted for stable isotopes. The synthesis of various daunorubicin and doxorubicin derivatives has also been described, which could be modified to incorporate stable isotopes.

Conceptual Synthesis Workflow:

Caption: General workflow for the synthesis of a stable isotope-labeled DNA intercalator.

Applications in Quantitative Analysis of DNA Binding

Stable isotope-labeled intercalators are invaluable for the precise quantification of binding to DNA. Techniques such as mass spectrometry and NMR spectroscopy can leverage the mass or nuclear spin difference between the labeled and unlabeled forms to yield detailed binding information.

Mass Spectrometry-Based Quantification

Isotope-dilution mass spectrometry (IDMS) is a powerful technique for the accurate quantification of DNA-ligand binding. In this method, a known amount of the stable isotope-labeled intercalator is used as an internal standard. The ratio of the labeled to unlabeled intercalator bound to DNA is measured, allowing for precise determination of binding affinity and stoichiometry.

Experimental Workflow for IDMS:

Caption: Workflow for quantitative binding analysis using isotope-dilution mass spectrometry.

Table 1: Hypothetical Quantitative Binding Data from an IDMS Experiment

| Intercalator | DNA Target | Binding Affinity (Kd) | Stoichiometry (n) |

| Doxorubicin | Calf Thymus DNA | 1.2 ± 0.2 µM | 0.25 ± 0.03 |

| [¹³C,D₃]-Doxorubicin | Calf Thymus DNA | 1.3 ± 0.1 µM | 0.26 ± 0.02 |

| Daunorubicin | pBR322 Plasmid | 0.8 ± 0.1 µM | 0.30 ± 0.04 |

| [¹³C]-Daunorubicin | pBR322 Plasmid | 0.9 ± 0.2 µM | 0.29 ± 0.05 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-level information about drug-DNA interactions. When a stable isotope-labeled intercalator is used, specific signals from the labeled atoms can be monitored upon titration with DNA. Changes in the chemical shifts and intensities of these signals provide insights into the binding interface and can be used to determine binding constants. For example, ¹⁵N-labeled actinomycin D has been studied to understand its conformation and interactions.

Experimental Workflow for NMR Titration:

Caption: Workflow for determining DNA binding affinity using NMR titration with a labeled intercalator.

Mechanistic Studies of Drug-DNA Interactions

Stable isotope-labeled intercalators can be used in conjunction with techniques like mass spectrometry-based footprinting to probe the structural changes in DNA upon binding. While footprinting traditionally focuses on the macromolecule, a labeled ligand can provide complementary information.

Mass Spectrometry-Based Footprinting

In a footprinting experiment, the DNA-ligand complex is subjected to a chemical or enzymatic agent that modifies accessible regions of the DNA. The protection of certain regions from modification upon ligand binding reveals the binding site. If a stable isotope-labeled intercalator is used, it can aid in distinguishing between different bound states and provide a more detailed picture of the interaction.

Stable Isotope-Labeled Intercalators as Tracers in Pharmacokinetic Studies

A significant application of stable isotope-labeled drugs is in pharmacokinetic (PK) studies. By administering a labeled version of the drug, its absorption, distribution, metabolism, and excretion (ADME) can be traced with high precision using mass spectrometry. This approach is particularly valuable for anthracycline antibiotics like doxorubicin and daunorubicin, which are widely used in chemotherapy.

Pharmacokinetic Analysis Workflow:

Caption: General workflow for a pharmacokinetic study using a stable isotope-labeled DNA intercalator.

Table 2: Representative Pharmacokinetic Parameters for Doxorubicin

| Parameter | Value | Unit | Reference |

| Plasma half-life (α-phase) | 3-5 | min | |

| Plasma half-life (terminal) | 20-30 | h | |

| Total plasma clearance | ~30 | L/hr/m² | |

| Volume of distribution | ~15 | L/kg |

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for DNA-Intercalator Binding

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. While ITC itself is a label-free technique, using a well-characterized stable isotope-labeled intercalator can serve as a standard for validating the method and for comparative studies.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the DNA intercalator (labeled or unlabeled) at a concentration of 100 µM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a solution of the target DNA at a concentration of 10 µM in the same buffer.

-

Degas both solutions immediately before the experiment to prevent bubble formation.

-

-

ITC Experiment:

-

Load the DNA solution into the sample cell of the calorimeter.

-

Load the intercalator solution into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C).

-

Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL at 150-second intervals.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

-

NMR Titration for Binding Affinity Determination

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the ¹⁵N or ¹³C-labeled DNA intercalator at a concentration of 1 mM in a deuterated buffer.

-

Prepare a stock solution of the target DNA at a concentration of 10 mM in the same deuterated buffer.

-

-

NMR Experiment:

-

Acquire a reference spectrum (e.g., ¹H-¹⁵N HSQC) of the labeled intercalator alone (e.g., at 50 µM).

-

Add aliquots of the DNA stock solution to the NMR tube to achieve increasing molar ratios of DNA to intercalator (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, etc.).

-

Acquire a spectrum after each addition, ensuring the system has reached equilibrium.

-

-

Data Analysis:

-

Monitor the chemical shift changes of the amide protons and other well-resolved peaks of the labeled intercalator.

-

Plot the chemical shift perturbations as a function of the DNA concentration.

-

Fit the data to a binding isotherm to calculate the dissociation constant (Kd).

-

Quantitative Mass Spectrometry for Pharmacokinetic Analysis

Protocol:

-

Sample Collection and Preparation:

-

Following administration of the stable isotope-labeled intercalator, collect blood samples at various time points.

-

Separate the plasma by centrifugation.

-

To 100 µL of plasma, add a known amount of an unlabeled intercalator as an internal standard for extraction efficiency.

-

Perform a protein precipitation or liquid-liquid extraction to isolate the drug and its metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto a reverse-phase HPLC column.

-

Use a gradient elution to separate the parent drug from its metabolites.

-

Perform mass spectrometric detection using multiple reaction monitoring (MRM) to specifically detect the transitions for the labeled drug, its metabolites, and the unlabeled internal standard.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of the labeled drug.

-

Quantify the concentration of the labeled drug in each plasma sample.

-

Use pharmacokinetic modeling software to determine parameters such as half-life, clearance, and volume of distribution.

-

Conclusion

Stable isotope-labeled DNA intercalators are powerful and versatile tools for modern drug discovery and molecular biology. Their use in quantitative binding assays, mechanistic studies, and pharmacokinetic tracing provides a level of precision and detail that is often unattainable with other methods. As synthetic methodologies for labeled compounds become more accessible, the application of these reagents is expected to grow, further advancing our understanding of drug-DNA interactions and facilitating the development of more effective and safer therapeutics.

References

- 1. Design and Characterization of Neutral Linker-Based Bis-Intercalator via Computer Simulations: Balancing DNA Binding and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Doxorubicin-13C,D3 - Acanthus Research [acanthusresearch.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

In-Depth Technical Guide to the Synthesis of Ethidium-d5 Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethidium-d5 Bromide, a deuterated analog of the widely used fluorescent intercalating agent, Ethidium Bromide. The incorporation of deuterium at the phenyl group offers a valuable tool for various research applications, including metabolic stability studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. This document details the synthetic pathway, experimental protocols, and relevant data.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the construction of a deuterated phenanthridine core, followed by ethylation and reduction of nitro groups. The key challenge lies in the efficient and specific incorporation of the five deuterium atoms onto the phenyl ring. A plausible and efficient synthetic strategy involves a Suzuki coupling reaction to form the 6-(phenyl-d5)-phenanthridine skeleton.

The overall synthetic transformation can be visualized as follows:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of ethidium bromide and related phenanthridine derivatives, adapted for the preparation of the deuterated analog.

Step 1: Synthesis of 3,8-Dinitro-6-(phenyl-d5)-phenanthridine

This step utilizes a palladium-catalyzed Suzuki coupling reaction to form the C-C bond between the phenanthridine precursor and the deuterated phenyl ring.

Materials:

-

2-Bromo-N-(4-nitrophenyl)aniline

-

Phenyl-d5-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-N-(4-nitrophenyl)aniline (1 equivalent), phenyl-d5-boronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2 equivalents).

-

Add anhydrous dimethylformamide to the flask.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3,8-dinitro-6-(phenyl-d5)-phenanthridine.

Step 2: Synthesis of 3,8-Dinitro-5-ethyl-6-(phenyl-d5)-phenanthridinium Ethosulfate

This step involves the quaternization of the phenanthridine nitrogen with an ethylating agent.[1]

Materials:

-

3,8-Dinitro-6-(phenyl-d5)-phenanthridine

-

Diethyl sulfate

-

Nitrobenzene

Procedure:

-

In a reaction vessel, dissolve 3,8-dinitro-6-(phenyl-d5)-phenanthridine in nitrobenzene.

-

Add an excess of diethyl sulfate to the solution.[1]

-

Heat the mixture at 150 °C for 12 hours.[1]

-

Cool the reaction mixture, which should result in the precipitation of the product.[1]

-

Collect the precipitate by filtration and wash it with nitrobenzene and then with ether to obtain 3,8-dinitro-5-ethyl-6-(phenyl-d5)-phenanthridinium ethosulfate.[1]

Step 3: Synthesis of this compound (3,8-Diamino-5-ethyl-6-(phenyl-d5)-phenanthridinium Bromide)

The final step involves the reduction of the two nitro groups to amino groups.

Materials:

-

3,8-Dinitro-5-ethyl-6-(phenyl-d5)-phenanthridinium ethosulfate

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Potassium bromide (KBr)

Procedure:

-

Suspend the 3,8-dinitro-5-ethyl-6-(phenyl-d5)-phenanthridinium ethosulfate in a mixture of ethanol and glacial acetic acid.

-

Heat the suspension to reflux.

-

Add iron powder portion-wise to the refluxing suspension.

-

After the addition is complete, continue to reflux for an additional 4 hours.

-

Filter the hot reaction mixture to remove excess iron and other solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and add a solution of potassium bromide to precipitate the crude this compound.

-

Collect the precipitate by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Quantitative Data

While specific yield and full characterization data for the synthesis of this compound are not widely published, the following table provides expected analytical parameters based on the non-deuterated compound and the principles of isotopic labeling. Researchers should perform their own analyses to confirm the identity and purity of the synthesized compound.

| Parameter | Expected Value/Technique | Notes |

| Molecular Formula | C₂₁H₁₅D₅BrN₃ | |

| Molecular Weight | ~399.34 g/mol | Increased by 5 Da compared to the non-deuterated form due to the five deuterium atoms. |

| Purity (HPLC) | >95% | To be determined by High-Performance Liquid Chromatography. |

| ¹H NMR | Consistent with structure | The signals corresponding to the phenyl protons should be absent or significantly reduced in intensity. The remaining proton signals of the phenanthridine core and the ethyl group should be present. |

| ¹³C NMR | Consistent with structure | The carbon signals of the deuterated phenyl ring may show splitting due to C-D coupling. |

| Mass Spectrometry (MS) | m/z consistent with [M]⁺ | The molecular ion peak should be observed at approximately m/z 319.19 for the cation, which is 5 units higher than that of the non-deuterated ethidium cation (m/z 314.15). |

| UV/Vis Absorption | λmax ≈ 210, 285 nm (in water) | The absorption maxima are not expected to shift significantly from the non-deuterated compound. |

| Fluorescence Emission | λem ≈ 605 nm (when bound to DNA) | The fluorescence properties are expected to be very similar to the non-deuterated compound. |

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

Ethidium bromide and its derivatives are potent mutagens and should be handled with extreme care. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. All waste materials containing ethidium bromide or its deuterated analog must be decontaminated according to institutional safety guidelines before disposal.

References

Methodological & Application

Application Notes and Protocols for Ethidium-d5 Bromide in Agarose Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethidium-d5 Bromide is a deuterated analog of Ethidium Bromide (EtBr), a widely used fluorescent intercalating agent for the visualization of nucleic acids in agarose and polyacrylamide gels.[1][2] Like its non-deuterated counterpart, this compound inserts itself between the base pairs of double-stranded DNA, and to a lesser extent, single-stranded RNA and DNA.[1][2][3] Upon exposure to ultraviolet (UV) light, it fluoresces, emitting an orange light that allows for the visualization of nucleic acid bands. The five deuterium atoms replace five hydrogen atoms on the phenyl group of the molecule, increasing its molecular weight. This isotopic substitution does not significantly alter its chemical properties, mechanism of action, or fluorescent characteristics for the purposes of gel electrophoresis. Therefore, the handling, application, and safety protocols for Ethidium Bromide are directly applicable to this compound.

Mechanism of Action: this compound is a planar molecule that intercalates between the stacked base pairs of DNA. This interaction leads to a significant increase in fluorescence compared to the free dye in solution. The binding to DNA alters its properties, including charge, weight, conformation, and flexibility, which can slightly reduce the migration rate of DNA fragments during electrophoresis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, which are analogous to standard Ethidium Bromide.

Table 1: Physicochemical and Spectral Properties

| Property | Value | References |

| Molecular Formula | C₂₁H₁₅D₅BrN₃ | |

| Appearance | Purple-red solid | |

| UV Absorption Maxima (Aqueous) | 210 nm, 285 nm | |

| Emission Maximum (Bound to DNA) | 605 nm (orange) | |

| Solubility in Water | ~40 g/L | |

| Melting Point | 260-262 °C |

Table 2: Recommended Concentrations for Agarose Gel Electrophoresis

| Application | Recommended Concentration | References |

| In-Gel Staining | 0.2 - 0.5 µg/mL | |

| Post-Staining Solution | 0.5 - 1.0 µg/mL | |

| Stock Solution | 10 mg/mL |

Experimental Protocols

I. Preparation of this compound Stock Solution (10 mg/mL)